molecular formula C14H27F3Sn B074527 Tributyl(trifluoroethenyl)stannane CAS No. 1426-65-9

Tributyl(trifluoroethenyl)stannane

Cat. No.: B074527
CAS No.: 1426-65-9
M. Wt: 371.1 g/mol
InChI Key: PWGPFNBKVNMDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(trifluoroethenyl)stannane, also known as TBTAF, is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 140-142°C. TBTAF is a member of the organotin family, which has been extensively studied for its potential applications in various fields.

Scientific Research Applications

  • Synthesis of Trifluoromethylated Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane was used for preparing trifluoromethylated heterocyclic compounds like pyrazole, triazole, and isoxazole. These compounds serve as useful building blocks for introducing functional groups such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).

  • Selenostannylation of Arynes : Tributyl(phenylselanyl)stannane was effectively used to prepare tributyl[(phenylselanyl)aryl]stannanes, showcasing its role in the synthesis of complex organic compounds (Toledo et al., 2010).

  • As a Hydroxymethyl Anion Equivalent : Tributyl[(methoxymethoxy)methyl]stannane has been identified as a hydroxymethyl anion equivalent, useful in various organic syntheses (Danheiser et al., 2003).

  • In Palladium-Catalyzed Carbonylative Coupling : This compound has been used in palladium-catalyzed carbonylative cross-coupling reactions with aryl iodides, demonstrating its utility in complex organic synthesis processes (Hanamoto, Handa, & Mido, 2002).

  • Synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane : This compound has been used in asymmetric allylation of butanal, showing its importance in stereoselective synthesis (Masyuk & Mineeva, 2016).

  • In Highly Diastereoselective Hydrostannylation : Tributyl(trifluoroethenyl)stannane derivatives have been used for the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols, contributing to the field of stereochemistry (Miura, Wang, & Hosomi, 2005).

Mechanism of Action

Target of Action

Tributyl(trifluoroethenyl)stannane, also known as 1,2,2-Trifluoroethenyl-tributyltin, is an organotin compound . Organotin compounds have been found to interact with various targets in the body. For instance, Tributyltin, a related compound, has been found to interact with the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha in humans .

Mode of Action

Organotin compounds are known to generate stannyl radicals that participate in chain mechanisms . These radicals can undergo a cascade of reactions, altering the function of their targets .

Biochemical Pathways

Organotin compounds like tributyltin have been found to disrupt endocrine function through interactions with the nuclear retinoid-x receptor (rxr) and peroxisome proliferator-activated receptor γ (pparγ), and their heterodimers . This can alter a range of reproductive, developmental, and metabolic pathways .

Pharmacokinetics

Organotin compounds are generally known for their lipophilicity, which can influence their absorption and distribution .

Result of Action

Organotin compounds are known to have endocrine-disrupting effects . They can alter reproductive, developmental, and metabolic processes, potentially leading to adverse health effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of organotin compounds can affect their distribution in the body and their potential for bioaccumulation .

Properties

IUPAC Name

tributyl(1,2,2-trifluoroethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2F3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPFNBKVNMDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451083
Record name Tributyl(trifluoroethenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426-65-9
Record name Tributyl(trifluoroethenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(1,2,2-trifluoroethenyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(trifluoroethenyl)stannane
Reactant of Route 2
Tributyl(trifluoroethenyl)stannane
Reactant of Route 3
Tributyl(trifluoroethenyl)stannane
Reactant of Route 4
Tributyl(trifluoroethenyl)stannane
Reactant of Route 5
Tributyl(trifluoroethenyl)stannane
Reactant of Route 6
Tributyl(trifluoroethenyl)stannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.